N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide
Description
N-cyclohexyl-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a structurally complex molecule featuring a 3,4-dihydroquinazolinone core substituted with a morpholine ring at position 6, a 2-phenylethyl group at position 3, and a sulfanyl bridge at position 2 connected to a butanamide side chain terminated by a cyclohexyl group. The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The morpholine moiety enhances solubility due to its oxygen and nitrogen heteroatoms, while the 2-phenylethyl and cyclohexyl groups contribute to hydrophobic interactions. The sulfanyl linker (C-S) may influence redox stability and molecular flexibility compared to sulfonyl (C-SO₂) or ether (C-O) linkages in analogous compounds .
Synthetic routes for such compounds typically involve cyclization of anthranilic acid derivatives to form the quinazolinone core, followed by S-alkylation or nucleophilic substitution to introduce the sulfanyl bridge and amide coupling for the butanamide side chain. These methods align with protocols for synthesizing heterocyclic amides and sulfanyl-linked derivatives described in recent literature .
Properties
IUPAC Name |
N-cyclohexyl-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O3S/c1-2-27(28(35)31-23-11-7-4-8-12-23)38-30-32-26-14-13-24(33-17-19-37-20-18-33)21-25(26)29(36)34(30)16-15-22-9-5-3-6-10-22/h3,5-6,9-10,13-14,21,23,27H,2,4,7-8,11-12,15-20H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVGANDABLRNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Structural Features
Key Observations:
Morpholine (six-membered O/N-heterocycle) in the target contrasts with pyrimidinone () or isoxazole (), affecting hydrogen-bonding capacity and solubility .
The 2-phenylethyl group introduces hydrophobicity comparable to ’s dimethylphenoxy substituents, which may enhance target binding in hydrophobic pockets .
Physicochemical and Spectral Properties
Table 2: Spectral and Solubility Comparison
Key Findings:
- The target’s IR spectrum would exhibit strong C=O stretches from the amide and quinazolinone (1680–1700 cm⁻¹) and a C-S stretch (700–750 cm⁻¹), distinct from the C=S (1247–1255 cm⁻¹) in ’s triazoles .
- The absence of fluorine in the target (cf. ’s difluorophenyl) reduces electronegativity but may improve metabolic stability .
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